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molecular formula C6H9O4- B8806825 4-Ethoxy-4-oxobutanoate

4-Ethoxy-4-oxobutanoate

Cat. No. B8806825
M. Wt: 145.13 g/mol
InChI Key: LOLKAJARZKDJTD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US09345789B2

Procedure details

LP-1 ctrl was synthesized by following Scheme 1 (FIG. 14). Rink SS resin was deprotected and loaded with monoethyl succinate (5 eq) and DIC (5 eq) in DMF for 2 hrs. The rest of the amino acids were added successively and the final product was purified by following the same methods described above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:8]CC)(=[O:7])[CH2:2][CH2:3][C:4]([O-:6])=O.CC(C)N=C=N[CH:16]([CH3:18])[CH3:17]>CN(C=O)C>[CH:17]1[CH:16]=[C:18]2[C:4]([CH:3]=[C:2]([C:1]([OH:8])=[O:7])[O:6][C:4]2=[CH:3][CH:2]=1)=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)[O-])(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(N=C=NC(C)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the final product was purified

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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